2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWATRRIWBVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine typically involves the reaction of piperidine derivatives with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring and ethanamine side chain contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, such as piperidine/sulfonamide frameworks or ethylamine side chains. Key differences in substituents and their implications are summarized below:
Sulfonyl Group Variations :
- 4-Methoxyphenylpiperazinyl sulfonyl () : The methoxy group is electron-donating, which may improve solubility but reduce electrophilicity compared to chloro .
Piperidine Substitution Patterns :
- Piperidin-2-YL (Target) vs. Piperidin-4-YL () : The 2-position substitution may confer better steric accessibility for interactions with target proteins compared to the 4-position.
Ethylamine Side Chain :
- Present in all analogs, this group serves as a hydrogen-bond donor. Its spatial orientation (dictated by piperidine substitution) may influence target selectivity.
Biological Activity
Overview
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine, with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol, is a synthetic compound notable for its biological activity, particularly in enzyme inhibition and receptor interactions. This compound features a piperidine ring and a sulfonyl group, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group enhances binding affinity by forming strong interactions with amino acid residues in the active sites of target enzymes, leading to inhibition of their activity. The piperidine structure aids in increasing the specificity and overall efficacy of the compound.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. Below is a summary table of its biological activity based on recent studies:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 0.5 | |
| Cyclooxygenase-2 | Non-competitive | 1.2 | |
| Protein Kinase B (Akt) | Mixed-type | 0.8 |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress by inhibiting acetylcholinesterase, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Properties : Another investigation highlighted its ability to inhibit cyclooxygenase-2, which plays a crucial role in inflammation pathways. This suggests that the compound may be beneficial in treating inflammatory conditions .
- Anticancer Activity : Recent research indicated that this compound exhibits selective cytotoxicity against cancer cell lines by targeting Protein Kinase B (Akt), which is involved in cell survival and proliferation .
Comparison with Similar Compounds
To understand its unique properties, it is essential to compare it with structurally similar compounds:
| Compound | Molecular Weight (g/mol) | IC50 (µM) | Notable Activity |
|---|---|---|---|
| 2-[1-(4-Methylbenzenesulfonyl)piperidin-2-YL]ethan-1-amine | 302.82 | 1.0 | Moderate enzyme inhibition |
| 2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine | 302.82 | 0.9 | Higher binding affinity |
| 2-[1-(4-Bromobenzenesulfonyl)piperidin-2-YL]ethan-1-amine | 302.82 | 1.5 | Lower selectivity |
The presence of the chlorobenzene sulfonyl group in this compound enhances its reactivity and binding affinity compared to its methyl, fluorine, or bromine analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a piperidine precursor (e.g., 2-(piperidin-2-yl)ethan-1-amine) with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane or THF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .
| Example Reaction Conditions |
|---|
| Precursor: 2-(piperidin-2-yl)ethan-1-amine |
| Sulfonylating agent: 4-Chlorobenzenesulfonyl chloride |
| Solvent: Dichloromethane |
| Base: Triethylamine |
| Yield: 70–85% (after purification) |
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Confirm sulfonyl group presence via symmetric/asymmetric S=O stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) .
- LC-MS/ESI : Detect molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and compare with theoretical molecular weight.
- ¹H/¹³C NMR : Analyze piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl-linked aromatic protons (δ 7.4–7.8 ppm for 4-chlorophenyl) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in chiral purity analysis of this compound?
- Methodological Answer : Chiral resolution can be achieved using:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via retention time differences.
- Circular Dichroism (CD) : Compare experimental CD spectra with reference data for enantiomers.
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, especially if racemization occurs during synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with other aryl groups) to assess sulfonyl group contributions.
In Vitro Assays : Test binding affinity to receptors (e.g., serotonin or sigma receptors) via competitive radioligand assays.
Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins. Validate with mutagenesis studies .
| Key SAR Parameters |
|---|
| Sulfonyl group: Enhances metabolic stability |
| Piperidine ring conformation: Affects receptor binding |
| Amine group: Critical for hydrogen bonding with targets |
Q. What experimental approaches address discrepancies in environmental stability data for sulfonamide-containing compounds?
- Methodological Answer : Conduct accelerated degradation studies under varying conditions:
- Hydrolytic Stability : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours; analyze via HPLC for degradation products.
- Photolytic Stability : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure.
- Microbial Degradation : Incubate with soil or water microbiota; monitor via LC-MS for biotransformation products .
Data Analysis and Validation
Q. How should researchers interpret conflicting NMR data for piperidine derivatives?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift proton signals.
- Dynamic Processes : Ring puckering or amine inversion may cause signal broadening; use variable-temperature NMR to observe conformational changes.
- Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations using Gaussian) .
Q. What methodologies are recommended for assessing this compound’s potential off-target effects in cellular assays?
- Methodological Answer :
- High-Content Screening (HCS) : Use fluorescence-based assays to monitor cytotoxicity, mitochondrial membrane potential, and apoptosis markers.
- Kinase Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition.
- Transcriptomics : Perform RNA-seq on treated cells to detect dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
